N-(1-(Hydroxymethyl)cyclopropyl)benzamide is a compound that features a cyclopropyl ring with a hydroxymethyl group attached, linked to a benzamide moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential bioactive properties and applications in drug development.
The compound can be synthesized through several methods, typically involving the reaction of cyclopropyl derivatives with benzamide precursors. Its synthesis has been documented in various chemical literature and patents, indicating its relevance in ongoing research and industrial applications.
N-(1-(Hydroxymethyl)cyclopropyl)benzamide belongs to the class of organic compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound can also be classified under cyclopropane derivatives due to its cyclopropyl structure.
The synthesis of N-(1-(Hydroxymethyl)cyclopropyl)benzamide typically involves the following steps:
N-(1-(Hydroxymethyl)cyclopropyl)benzamide has a unique molecular structure characterized by:
N-(1-(Hydroxymethyl)cyclopropyl)benzamide can participate in various chemical reactions:
The mechanism of action for N-(1-(Hydroxymethyl)cyclopropyl)benzamide involves its interaction with biological targets, such as enzymes or receptors. The cyano group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. The benzamide moiety enhances binding affinity due to its hydrophobic interactions with target sites.
N-(1-(Hydroxymethyl)cyclopropyl)benzamide has several notable applications:
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
The cyclopropyl group serves as a conformationally restrictive element that profoundly influences molecular recognition, pharmacokinetic properties, and metabolic stability of pharmaceutical agents. Its unique geometric and electronic properties make it an indispensable tool in modern medicinal chemistry.
The cyclopropane ring exhibits distinctive orbital characteristics due to its bent C-C bonds (Walsh orbitals), which enable significant electronic interactions with adjacent functional groups. The ring's σ-π conjugation capability allows it to function as a bioisostere for alkenes or phenyl groups while providing superior metabolic resistance. When positioned adjacent to cationic centers, cyclopropane demonstrates exceptional stabilizing effects through hyperconjugation, outperforming even phenyl groups in solvolysis rate studies. As evidenced in comparative analyses, cyclopropyl-containing compounds exhibit 500-fold greater stabilization of adjacent carbocations compared to phenyl-containing analogs—a property that translates to enhanced binding interactions with receptor targets [5].
Table 1: Comparative Stabilization Effects of Cyclopropyl vs. Other Groups
Stabilizing Group | Relative Solvolysis Rate | Key Stabilization Mechanism | Medicinal Chemistry Advantage |
---|---|---|---|
Cyclopropyl | 500 (Reference) | σ-p hyperconjugation (Walsh orbitals) | Enhanced binding kinetics, metabolic stability |
Phenyl | 1 | Resonance conjugation | Aromatic stacking interactions |
Alkyl (tert-butyl) | 0.2 | Inductive effects | Lipophilicity modulation |
Halogenated alkyl | Variable | Inductive effects | Electronic modulation |
This remarkable stabilization capacity arises from the efficient overlap between the cyclopropyl Walsh orbitals (particularly the antisymmetric wA orbital) and adjacent empty p-orbitals in the bisected conformation. X-ray crystallographic studies of cyclopropylcarbinyl cations confirm this molecular arrangement, with bond length alterations consistent with electron donation from cyclopropyl σ-orbitals (vicinal bonds elongated to 1.542Å vs. 1.512Å in cyclopropane). This electronic phenomenon translates to measurable spectroscopic effects, exemplified by the 12 cm⁻¹ reduction in carbonyl stretching frequency observed in cyclopropyl methyl ketone versus aliphatic analogs—a critical consideration when designing bioactive amides [5].
The strategic incorporation of cyclopropyl moieties has enabled significant breakthroughs across multiple therapeutic domains:
Estrogen Receptor Antagonists: Systematic structural manipulation of selective estrogen receptor modulators (SERMs) led to thiophene-3-benzamide derivatives featuring cyclopropyl-inspired constraints. These compounds exhibited exceptional cytotoxicity against estrogen-dependent breast cancer cells (MCF7 IC₅₀ = 7.38-8.50 μM) while eliminating uterotrophic activity—a critical therapeutic advantage over existing therapies like tamoxifen. Molecular dynamics simulations confirmed that the cyclopropyl-containing analogs maintained stable receptor complexes while their fluorinated counterparts adopted unfavorable conformations, demonstrating the conformational precision afforded by the cyclopropyl group [2].
mGluR5 Positive Allosteric Modulators: In neuroprotective agent development, trans-2-phenylcyclopropane amide scaffolds demonstrated 4.5-fold enhanced potency (IC₅₀ = 30 μM) over lead compounds in inhibiting microglial NO production. The cyclopropyl moiety's planarity-disrupting effect improved target specificity while eliminating the photolabile liabilities of azo-containing predecessors. SILCS-based computational mapping revealed how the cyclopropyl component occupied crucial hydrophobic pockets near residues L743 and W784 while its amide carbonyl engaged hydrogen-bonding interactions with T780—interactions unattainable with flexible alkyl chains [9].
Antifungal Agents: Cyclopropyl-containing triazole derivatives exhibited remarkable sterol demethylase inhibition (EC₅₀ = 1.22 μg·mL⁻¹ against Fusarium graminearum), with the cyclopropyl moiety enhancing target binding through coordination interactions unavailable to linear alkyl groups. Electron microscopy confirmed that cyclopropyl derivatives induced morphological disruptions in fungal hyphae, including surface wrinkling and dentation—effects attributed to the compound's ability to maintain optimal membrane penetration while resisting metabolic degradation [3].
The benzamide core serves as a privileged scaffold in receptor-targeted drug design due to its balanced amphiphilic character, hydrogen-bonding capability, and synthetic versatility. When strategically functionalized, benzamide derivatives achieve exceptional receptor selectivity profiles across diverse target classes.
Benzamide derivatives exhibit target-specific binding modes enabled by their dual hydrogen-bonding capacity (amide carbonyl and NH) and aromatic stacking capability. The planar phenyl ring facilitates π-π interactions with receptor aromatic residues, while the amide functionality serves as a hydrogen-bond anchor to polar residues within binding pockets. In dopamine D₂ receptor modulators, molecular docking studies reveal that the benzamide carbonyl forms critical hydrogen bonds with serine residues in transmembrane helices, while halogen substituents engage hydrophobic subpockets through halogen bonding [7]. This binding versatility enables precise affinity tuning—exemplified by iodinated benzamides achieving subnanomolar D₂ binding (Kᵢ = 0.68 nM) with optimal lipophilicity (logD₇.₄ = 2.81) for CNS penetration [7].
Systematic benzamide substitution generates predictable pharmacological effects:
Table 2: Benzamide SAR in Receptor-Targeted Therapeutics
Substituent Position | Electrochemical Properties | Biological Effect | Representative Compound Activity |
---|---|---|---|
Para-halogenation | Increased lipophilicity, moderate electron-withdrawal | Enhanced CNS penetration, D₂ receptor affinity | Iodinated analog Kᵢ = 0.68 nM [7] |
Meta-alkoxy groups | Resonance donation with mild steric impact | 5-HT₄ receptor agonism, gastrointestinal motility | Benzamide prokinetics (e.g., mosapride analogs) [6] |
Ortho-fluorination | Strong inductive effects, reduced amide planarity | Metabolic stability enhancement, σ-receptor affinity | Fluorinated benzamide radioligands [7] |
Extended aryl systems | Increased polar surface area, π-system expansion | Kinase inhibition, B-cell lymphoma activity | Bicyclic benzamide patent applications [8] |
Halogenation patterns significantly influence receptor selectivity, with para-iodination favoring dopamine D₂ receptor binding, while meta-substitution enhances serotonin receptor engagement. Benzamide derivatives specifically modified at the 5-position of the thiophene ring demonstrated differential cytotoxicity against breast cancer subtypes—activity fully dependent on the presence of the benzamide linkage. Molecular docking of 5-(4-chlorobenzoyl)-thiophene-3-carboxamide revealed a stable binding conformation within the ER ligand-binding domain, while its fluorinated counterpart adopted an unfavorable pose due to altered electronic distribution [2] [7].
The hydroxymethylcyclopropyl appendage in N-(1-(hydroxymethyl)cyclopropyl)benzamide creates a three-dimensional pharmacophore that extends beyond the planar constraints of conventional benzamides. This structural feature potentially enables simultaneous engagement with both the orthosteric binding pocket and allosteric sites—a mechanism suggested by the activity of related cyclopropyl-benzamide hybrids as mGluR5 positive allosteric modulators. These compounds maintained the benzamide's hydrogen-bonding capacity while leveraging the cyclopropyl group's conformational strain to access novel binding geometries [9].
Table 3: Representative Bioactive Compounds Incorporating Cyclopropyl-Benzamide Motifs
Compound Name | Chemical Structure Features | Primary Biological Activity | Reference CID/Patent |
---|---|---|---|
5-(4-Chlorobenzoyl)-thiophene-3-carboxamide | Thiophene linker, para-Cl phenyl | ER antagonism (MCF7 IC₅₀ = 8.50 μM) | [2] |
mGluR5 PAM 3a | trans-2-Phenylcyclopropyl amide | Neuroprotection (NO inhibition IC₅₀ = 30 μM) | WO2013157021A1 [9] |
N-(1-(Hydroxymethyl)cyclopropyl)-3-(trifluoromethyl)benzamide | Hydroxymethylcyclopropyl, meta-CF₃ | Dopamine receptor ligand (Patent example) | CID 10142476 [4] |
NAE (Iodinated benzamide derivative) | Benzamide with extended piperidine | D₂ receptor affinity (Kᵢ = 0.68 nM) | [7] |
Coronamic acid derivatives | Cyclopropyl amino acid with benzamide linkage | Plant pathogen virulence factor | Biosynthetic pathway [2] |
The chemical space surrounding N-(1-(hydroxymethyl)cyclopropyl)benzamide continues to expand through advanced synthetic approaches including transition-metal-catalyzed cyclopropanations and direct amidation methodologies. These developments enable precise stereochemical control and diverse functionalization patterns essential for probing structure-activity relationships. Patent landscapes reveal growing interest in cyclopropyl-benzamide hybrids, particularly for CNS disorders and oncology applications, with several candidates advancing through preclinical development pipelines [8] [9].
The strategic integration of cyclopropyl constraints with benzamide pharmacophores represents a sophisticated approach to overcoming the limitations of flexible drug candidates. This molecular framework provides medicinal chemists with a versatile template for balancing receptor affinity, metabolic stability, and physicochemical properties—addressing multiple optimization challenges through rational structural design rather than empirical screening. As computational methods like SILCS-based mapping advance, the deliberate incorporation of these motifs will likely accelerate in the pursuit of therapeutics with enhanced precision and reduced off-target effects [2] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1